Morpholine-2,2,3,3,5,5,6,6-D8
Overview
Description
Morpholine-2,2,3,3,5,5,6,6-D8 is a deuterated derivative of morpholine, a heterocyclic amine with the molecular formula C4D8HNO. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The deuteration enhances its utility in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine-2,2,3,3,5,5,6,6-D8 can be synthesized through the deuteration of morpholine. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure high isotopic purity .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often utilizing catalysts to facilitate the exchange reaction. The product is then purified to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Morpholine-2,2,3,3,5,5,6,6-D8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include deuterated N-oxide derivatives, reduced morpholine, and various substituted morpholine compounds .
Scientific Research Applications
Morpholine-2,2,3,3,5,5,6,6-D8 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a probe in NMR spectroscopy for studying biological molecules.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is employed in the production of deuterated materials for various industrial applications
Mechanism of Action
The mechanism of action of Morpholine-2,2,3,3,5,5,6,6-D8 involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactionsThis effect is particularly useful in studying reaction mechanisms and pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The non-deuterated form of Morpholine-2,2,3,3,5,5,6,6-D8.
Piperidine-2,2,3,3,5,5,6,6-D8: Another deuterated heterocyclic amine.
Pyrrolidine-2,2,3,3,4,4,5,5-D8: A deuterated derivative of pyrrolidine
Uniqueness
This compound is unique due to its high isotopic purity and the presence of deuterium atoms, which enhance its stability and utility in various applications. Its deuterated nature makes it particularly valuable in NMR spectroscopy and the development of deuterated drugs .
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAVUWVOSKDBBP-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671259 | |
Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342611-02-3 | |
Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morpholine-2,2,3,3,5,5,6,6-d8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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